3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid, also known under its chemical identifiers and CAS number 1061605-21-7, is a complex organic compound. This compound is characterized by its multi-functional structure, which includes a dioxopiperidine moiety and an isoindoline framework. It falls under the classification of small molecules with potential pharmaceutical applications.
The compound is sourced from various chemical suppliers and has been referenced in patent literature for its synthesis and potential therapeutic uses. It belongs to the class of organic compounds known as piperidines and isoindolines, which have been studied for their biological activities, including anti-inflammatory properties .
The synthesis of 3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid typically involves several steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Reaction monitoring through techniques like High-Performance Liquid Chromatography (HPLC) is essential to track progress and yield.
The molecular formula of 3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid is C₁₅H₁₂N₂O₇, with a molecular weight of approximately 332.27 g/mol. The structure features multiple functional groups including:
The compound's structural representation can be depicted using SMILES notation: O=C(O)CCOCCOCCOCCNC1=CC=C2C(=O)N(C(=O)C2=C1)C3C(=O)NC(=O)CC3
.
The compound can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity. Catalysts may be employed to facilitate specific transformations.
The mechanism by which 3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid exerts its biological effects may involve modulation of inflammatory pathways. Specifically, it has been noted for its ability to reduce levels of tumor necrosis factor alpha (TNFα), a key mediator in inflammatory responses .
The compound appears as a yellow to dark yellow powder or crystals. It has a melting point that should be determined experimentally due to its complex structure.
Key chemical properties include:
The primary applications of 3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid are in medicinal chemistry and pharmacological research:
The evolution of 3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid (CAS 2488752-64-1) is rooted in the convergence of immunomodulatory drug (IMiD) pharmacology and linker chemistry advancements. IMiDs like thalidomide and its derivatives (e.g., pomalidomide) were historically noted for their serendipitous protein degradation effects, particularly on transcription factors such as IKZF1/3 via the CRBN E3 ubiquitin ligase. The deliberate structural modification of these agents to include PEG-based linkers and terminal carboxylic acids emerged around 2015–2018, enabling their modular integration into Proteolysis-Targeting Chimeras (PROTACs) [1] [2]. This compound represents a purpose-engineered derivative, where the imide core of pomalidomide is retained for E3 ligase recruitment, but appended with a triethylene glycol (PEG3) spacer and a carboxylic acid terminus for covalent conjugation to warheads targeting disease-relevant proteins [3] [6]. Its design directly addresses historical limitations of early degraders, such as poor solubility and suboptimal spatial alignment of the E3 ligase and target protein, thereby accelerating the development of degraders for previously "undruggable" targets [2].
Table 1: Evolution of Key IMiD-Based Linker Designs
Linker Structure | Key Feature | Role in PROTAC Design |
---|---|---|
Simple acetic acid (e.g., CAS 1061605-21-7) | Short, rigid spacer | Limited to high-affinity targets |
PEG2-acid (e.g., CAS 2140807-17-4) | Medium flexibility | Balanced reach for intracellular targets |
PEG3-acid (Target Compound) | Extended hydrophilic spacer | Optimizes ternary complex formation |
This compound exemplifies a critically functionalized linker-E3 ligand conjugate in PROTAC architectures. Its structure comprises three distinct regions:
Table 2: Physicochemical Properties of the Target Compound
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₀H₂₂N₂O₉ | [1] |
Molecular Weight | 434.40 g/mol | [1] |
LogP | -0.29 | Predicted (ChemSpace) [3] |
Rotatable Bonds | 14 | [3] |
Storage Stability | 2–8°C (under inert atmosphere) | [1] |
Beyond PROTACs, this compound illuminates the mechanistic interplay between molecular glues and heterobifunctional degraders. While classical molecular glues (e.g., cyclosporine) induce neo-protein-protein interactions through subtle conformational shifts, this PEG3-functionalized IMiD derivative acts as a "semi-glue" by bridging CRBN to solvent-exposed surfaces. Academic studies leverage its terminal carboxylate group to generate mechanistic probes:
This compound’s versatility underscores its role in dissecting the steric and electronic determinants of induced protein proximity—a cornerstone of modern chemical biology.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6